1-(4-Chlorophenyl)-3-dodecylurea
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Overview
Description
1-(4-Chlorophenyl)-3-dodecylurea is an organic compound characterized by the presence of a chlorophenyl group and a long dodecyl chain attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-dodecylurea typically involves the reaction of 4-chloroaniline with dodecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-dodecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-dodecylurea depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the chlorophenyl group and the long dodecyl chain allows the compound to interact with hydrophobic and hydrophilic regions of target molecules, influencing their activity and function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-hexylurea: Similar structure but with a shorter hexyl chain.
1-(4-Chlorophenyl)-3-octylurea: Similar structure with an octyl chain.
1-(4-Chlorophenyl)-3-decylurea: Similar structure with a decyl chain.
Uniqueness: 1-(4-Chlorophenyl)-3-dodecylurea is unique due to its longer dodecyl chain, which imparts distinct physicochemical properties. This longer chain can influence the compound’s solubility, hydrophobicity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C19H31ClN2O |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-dodecylurea |
InChI |
InChI=1S/C19H31ClN2O/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(23)22-18-14-12-17(20)13-15-18/h12-15H,2-11,16H2,1H3,(H2,21,22,23) |
InChI Key |
PMTULTQPXJVQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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